molecular formula C20H20FN3OS B5623522 3-fluoro-2-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine

3-fluoro-2-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine

Cat. No. B5623522
M. Wt: 369.5 g/mol
InChI Key: XZKUQEAQOBDLDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves multiple steps, including electrophilic fluorination, palladium-catalyzed coupling reactions, and the use of specific reagents like Selectfluor for regioselective fluorination. For instance, Eskola et al. (2002) described the synthesis of a fluorophenyl piperazinyl methyl pyrrolopyridine derivative through a four-step synthetic approach that includes electrophilic fluorination (Eskola et al., 2002). Similarly, Liu et al. (2015) presented a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives exhibits significant features, such as planarity and specific dihedral angles between fused-ring systems and substituent groups. Elaatiaoui et al. (2016) detailed the crystal structure of a related compound, demonstrating the planarity of the imidazo[1,2-a]pyridine ring system and the angles it forms with attached groups (Elaatiaoui et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including carbonylation and cross-coupling, to introduce functional groups that define their chemical properties. Lei et al. (2016) discussed a copper-catalyzed selective cross-coupling reaction that opens a route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives (Lei et al., 2016).

Physical Properties Analysis

Physical properties, such as solubility and fluorescence, are crucial for the application of these compounds. Hutt et al. (2012) identified imidazo[1,5-a]pyridinium ions as highly emissive fluorophores with distinct de-excitation pathways, indicating their potential as pH sensors with dual emission pathways (Hutt et al., 2012).

Chemical Properties Analysis

The chemical behavior of imidazo[1,2-a]pyridine derivatives includes reactivity towards nucleophiles and electrophiles, influenced by substituents and structural modifications. The study by Cao et al. (2014) presents a metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines, showcasing the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine compounds can vary depending on their specific structure and the disease they are targeting. Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future of imidazo[1,2-a]pyridine compounds is promising, with ongoing research into their potential applications in drug discovery . They are being explored for their potential in treating various diseases, including tuberculosis .

properties

IUPAC Name

(3-fluoroimidazo[1,2-a]pyridin-2-yl)-[4-(3-methylphenyl)sulfanylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-14-5-4-6-16(13-14)26-15-8-11-23(12-9-15)20(25)18-19(21)24-10-3-2-7-17(24)22-18/h2-7,10,13,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKUQEAQOBDLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2CCN(CC2)C(=O)C3=C(N4C=CC=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine

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